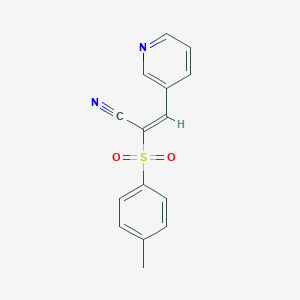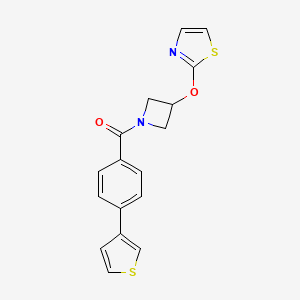
Clorhidrato de N4-bencil-N2-(2-metoxifenil)quinazolina-2,4-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Aplicaciones Científicas De Investigación
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
Target of Action
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3695, is primarily targeted against bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .
Pharmacokinetics
It is noted that selected front runners were screened for their drug metabolism and pharmacokinetics (dmpk) properties in vitro to assess their potential for further development .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has shown good activities with minimum inhibitory concentrations (MICs) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride typically involves the following steps :
Formation of Quinazoline Core: The quinazoline core is synthesized through the reaction of anthranilic acid with formamide, resulting in the formation of 2-aminobenzamide.
Substitution Reaction: The 2-aminobenzamide undergoes a substitution reaction with benzyl chloride to introduce the benzyl group at the N4 position.
Final Assembly: The final compound is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methoxybenzene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure but with an isopropyl group instead of a methoxy group.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: Contains a thiophenyl group, showing different biological activities.
Uniqueness
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its methoxy group at the N2 position and benzyl group at the N4 position contribute to its unique pharmacological profile .
Propiedades
IUPAC Name |
4-N-benzyl-2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O.ClH/c1-27-20-14-8-7-13-19(20)25-22-24-18-12-6-5-11-17(18)21(26-22)23-15-16-9-3-2-4-10-16;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFBVXBOJFBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)


![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)




